molecular formula C19H22N4O3S B2944633 N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105238-91-2

N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2944633
CAS No.: 1105238-91-2
M. Wt: 386.47
InChI Key: DNIOYFJQJSOXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated methods for synthesizing polyfunctional fused heterocyclic compounds using indene-1,3-diones, which react with various amines and other compounds to produce a wide range of heterocyclic derivatives. These methods showcase the versatility of heterocyclic chemistry in creating compounds that could be of interest for further pharmacological study (Hassaneen et al., 2003). Similar approaches could be applied to synthesize derivatives of the specified compound, exploring its potential in creating new heterocyclic structures with unique properties.

Chemical Properties and Reactions

The study of heterocyclic-derivatives of guanidine and their formation, including X-ray structure determination, provides insights into the structural aspects of such compounds. Understanding these chemical properties and reactions is crucial for designing compounds with desired characteristics for specific applications (Banfield et al., 1987).

Potential Pharmacological Activities

The exploration of novel routes to pyridino[2,3-d]pyrimidin-4-one and related derivatives reveals the synthetic pathways and potential pharmacological significance of these heterocyclic compounds. Such research underscores the importance of heterocyclic chemistry in drug discovery and development (Hassneen & Abdallah, 2003).

Antitumor Activity

Studies on the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, starting from 2-cyano-N-(thiazol-2-yl) acetamide, highlight the potential of heterocyclic compounds in medicinal chemistry. These compounds have shown promising inhibitory effects on different cancer cell lines, suggesting the importance of further investigation into similar compounds for therapeutic applications (Albratty et al., 2017).

Properties

IUPAC Name

N-cyclopropyl-2-[6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-16(21-14-6-7-14)10-15-11-17(25)23-19(22-15)27-12-18(26)20-9-8-13-4-2-1-3-5-13/h1-5,11,14H,6-10,12H2,(H,20,26)(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIOYFJQJSOXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.